Cadabicilone
Description
Contextualization of Sesquiterpene Lactones in Natural Product Research
Sesquiterpene lactones are a large and structurally diverse class of naturally occurring compounds characterized by a 15-carbon skeleton, which is formed from three isoprene (B109036) units, and a lactone ring. researchgate.net These secondary metabolites are particularly abundant in plants of the Asteraceae family. researchgate.net In the realm of natural product research, sesquiterpene lactones are of significant interest due to their wide spectrum of biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netpagepress.org The structural diversity of these compounds, arising from different carbocyclic skeletons and functional group modifications, underpins their varied biological functions and makes them promising candidates for drug discovery and development. researchgate.net The study of sesquiterpene lactones also plays a role in chemotaxonomy, aiding in the classification of plants. researchgate.net
Historical Perspectives on Cadabicilone Isolation and Early Characterization
This compound was first isolated in 1990 by V. U. Ahmad and colleagues from Cadaba farinosa. feedipedia.org This multi-branched shrub is found widely in the southern regions of Pakistan and has been used in traditional medicine for various ailments. feedipedia.org The isolation of this compound was a part of broader chemical investigations into the constituents of this plant, which had already yielded other classes of compounds, including alkaloids. feedipedia.org
The initial characterization of this compound established it as a new eudesmanolide, a specific type of sesquiterpene lactone. feedipedia.org Its structure was determined through detailed spectroscopic analysis. feedipedia.org High-resolution mass spectrometry of the compound revealed a molecular formula of C₁₅H₂₂O₃. feedipedia.org The infrared (IR) spectrum showed characteristic absorption bands for a lactone (1760 cm⁻¹) and a ketone (1700 cm⁻¹) functional group. feedipedia.org Further structural elucidation was achieved using ¹H NMR and 2D-NMR experiments, which provided detailed information about the proton and carbon framework of the molecule. feedipedia.org
| Spectroscopic Technique | Observed Data for this compound |
|---|---|
| Molecular Formula | C₁₅H₂₂O₃ |
| Mass Spectrometry (HR-MS) | [M]⁺ at m/z 250.1554 |
| Infrared (IR) Spectroscopy (cm⁻¹) | 1760 (lactone), 1700 (ketone) |
| Melting Point | 118-120 °C |
Rationale for Advanced Academic Inquiry into this compound
While extensive research specifically targeting this compound's biological activities is limited, the rationale for its further investigation is firmly rooted in its chemical classification as a eudesmanolide sesquiterpene lactone. Eudesmanolides as a class have been the subject of considerable scientific interest and have demonstrated a range of promising biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects against various cancer cell lines. researchgate.nettandfonline.com
The presence of specific functional groups in the structure of this compound, such as the lactone ring and ketone group, suggests potential reactivity and interaction with biological macromolecules, a common mechanism of action for many bioactive sesquiterpene lactones. greenpharmacy.info Although no dedicated studies on the synthesis of this compound have been reported, the development of synthetic routes to this and related eudesmanolides could provide access to larger quantities of the compound for in-depth biological evaluation and for the generation of structural analogs with potentially enhanced or more specific activities.
Recent mentions of this compound in non-targeted metabolomics studies, for instance in research related to hyperuricemia and IgA nephropathy, indicate its presence and potential modulation in complex biological systems. ufba.bramegroups.cn These findings, while not providing direct evidence of its function, suggest that this compound may participate in or be a marker of certain metabolic pathways, warranting more focused investigation into its specific biological roles. Therefore, the combination of its promising chemical scaffold and its detection in broader biological studies provides a strong impetus for future advanced academic inquiry into the pharmacological potential of this compound.
Structure
2D Structure
Properties
CAS No. |
14804-47-8 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione |
InChI |
InChI=1S/C15H22O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h8-10,12-13H,4-7H2,1-3H3 |
InChI Key |
BXRGGUXPWTWACZ-UHFFFAOYSA-N |
SMILES |
CC1C2CCC3(CCC(=O)C(C3C2OC1=O)C)C |
Isomeric SMILES |
C[C@@H]1[C@@H]2CC[C@]3(CCC(=O)[C@@H]([C@@H]3[C@H]2OC1=O)C)C |
Canonical SMILES |
CC1C2CCC3(CCC(=O)C(C3C2OC1=O)C)C |
melting_point |
118 - 120 °C |
physical_description |
Solid |
Origin of Product |
United States |
Isolation, Structural Elucidation, and Biosynthetic Investigations of Cadabicilone
Methodologies for Cadabicilone Isolation from Biological Sources, particularly Cadaba farinosa
This compound has been successfully isolated from the plant Cadaba farinosa (family Capparaceae), a shrub found in arid regions of Africa and Asia. researchgate.netresearchgate.net The isolation of a specific natural product like this compound from plant material generally involves a multi-step process of extraction and purification.
While detailed, step-by-step procedures for this compound are specifically outlined in primary research, the general methodology for isolating sesquiterpene lactones from plant tissues, such as the leaves or stems of Cadaba farinosa, typically follows these key phases: worldagroforestry.orgpagepress.org
Collection and Preparation of Plant Material : The process begins with the collection of fresh plant parts, which are then air-dried and ground into a coarse powder to maximize the surface area for solvent extraction.
Solvent Extraction : The powdered plant material is subjected to extraction with various organic solvents. This is often done sequentially with solvents of increasing polarity (e.g., hexane, chloroform (B151607), ethyl acetate (B1210297), and then methanol (B129727) or ethanol) to separate compounds based on their solubility. For sesquiterpenoids, moderately polar solvents like ethyl acetate or chloroform are often effective.
Fractionation : The crude extract obtained is then concentrated under reduced pressure and subjected to fractionation. This is commonly achieved using techniques such as liquid-liquid partitioning or column chromatography over a stationary phase like silica (B1680970) gel. Elution with a gradient of solvents allows for the separation of the extract into different fractions containing compounds of varying polarities.
Purification : The fractions containing the target compound, this compound, are further purified using repeated chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is often employed in the final stages to isolate the compound to a high degree of purity. The success of each purification step is monitored using methods like Thin-Layer Chromatography (TLC).
This systematic approach ensures the effective separation of this compound from the complex mixture of other phytochemicals present in Cadaba farinosa, such as alkaloids like cadabicine. worldagroforestry.orgscispace.com
Spectroscopic Approaches for the Structural Elucidation of this compound
Once isolated, the precise chemical structure of this compound was determined using a combination of advanced spectroscopic methods. researchgate.net These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. slideshare.netjchps.com For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments were crucial for piecing together its eudesmanolide framework. researchgate.net
¹H NMR (Proton NMR) : This 1D technique provides information about the different types of protons in the molecule and their chemical environments. jchps.com In the case of this compound, ¹H NMR analysis identified a key singlet signal at δ 1.18, which was attributed to the protons of the 14-CH₃ group. researchgate.net Other signals in the spectrum would reveal the number of protons, their spin-spin coupling patterns, and their proximity to functional groups.
¹³C NMR (Carbon-13 NMR) : This experiment identifies all the unique carbon atoms in the molecule, confirming the total carbon count of the molecular formula. emerypharma.com
2D NMR Experiments : To establish the connectivity between atoms, several 2D NMR techniques were employed. researchgate.net These experiments plot correlations between different nuclei, providing a detailed map of the molecular structure. libretexts.org
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It was used to map out the spin systems within the this compound structure. researchgate.netemerypharma.com
Hetero-COSY (HETCOR) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment reveals direct one-bond correlations between protons and the carbon atoms they are attached to, allowing for the unambiguous assignment of protonated carbons. researchgate.netlibretexts.org
J-resolved NMR : This technique separates chemical shift and coupling information onto different axes, simplifying complex spectra and aiding in the precise determination of coupling constants. researchgate.net
The collective data from these NMR experiments allowed for the complete assignment of the proton and carbon signals and the confirmation of the relative stereochemistry of this compound.
Table 1: Selected ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| 1.18 | Singlet | 14-CH₃ |
Source: researchgate.net
While NMR provides the structural backbone, other spectrometric techniques offer essential, complementary information. reddit.com
Mass Spectrometry (MS) : This technique determines the mass-to-charge ratio of the molecule, providing its precise molecular weight and molecular formula. reddit.com For this compound, high-resolution mass spectrometry (HRMS) determined the molecular ion peak [M]⁺ at an m/z of 250.1554. This corresponded to a molecular formula of C₁₅H₂₂O₃, which is consistent with a sesquiterpene structure. researchgate.nettum.de
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. reddit.com The IR spectrum of this compound showed characteristic absorption bands at 1760 cm⁻¹ and 1700 cm⁻¹. These were assigned to the stretching vibrations of a γ-lactone ring and a ketone (C=O) group, respectively, which are defining features of its eudesmanolide structure. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about electronic transitions within the molecule, and it is particularly useful for identifying conjugated π-electron systems. pressbooks.pubresearchgate.net Although specific λmax values for this compound are not prominently reported in the initial characterization, this technique would be used to confirm the presence or absence of conjugated double bonds. researchgate.net
Table 2: Key Spectrometric Data for this compound
| Technique | Observation | Interpretation |
|---|---|---|
| Mass Spectrometry (MS) | [M]⁺ peak at m/z 250.1554 | Molecular Formula: C₁₅H₂₂O₃ |
| Infrared (IR) Spectroscopy | Absorption at 1760 cm⁻¹ | γ-Lactone functional group |
| Infrared (IR) Spectroscopy | Absorption at 1700 cm⁻¹ | Ketone functional group |
Source: researchgate.net
Postulated Biosynthetic Pathways of this compound in Natural Systems
The biosynthesis of this compound is understood to follow the general pathway for terpenoids, specifically sesquiterpenoids (C15). imsc.res.in This pathway originates from primary metabolism, utilizing simple precursor molecules.
The foundational steps of terpenoid biosynthesis involve:
Precursor Formation : The pathway begins with the synthesis of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), via the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway.
Chain Elongation : Three of these five-carbon units are condensed to form the 15-carbon intermediate, farnesyl pyrophosphate (FPP). This molecule is the universal precursor for all sesquiterpenoids.
Cyclization and Modification : The linear FPP precursor is then cyclized by specific enzymes called terpene synthases into various carbocyclic skeletons. For eudesmanolides like this compound, this involves the formation of a characteristic bicyclic core.
Post-cyclization Tailoring : Following cyclization, the basic hydrocarbon skeleton undergoes a series of oxidative modifications (e.g., hydroxylations, oxidations) and other enzymatic reactions to introduce the functional groups (ketone, lactone) that define the final structure of this compound.
Recent metabolomics studies have also identified a correlation between this compound levels and the arginine biosynthesis pathway in biological systems. nih.gov While arginine biosynthesis is a distinct primary metabolic route, its linkage to this compound suggests a potential regulatory interplay or a shared metabolic network under certain physiological conditions. nih.govnih.gov This finding opens new avenues for investigating the broader metabolic context in which this compound is produced.
Chemical Synthesis and Derivatization Strategies for Cadabicilone and Its Analogs
Synthetic Methodologies for Cadabicilone Total Synthesis
Currently, there are no established total synthesis routes for this compound. The development of a total synthesis would be a significant achievement, requiring the strategic assembly of its complex carbocyclic framework and the stereocontrolled installation of its multiple chiral centers. Chemists would likely need to devise novel synthetic strategies or adapt existing powerful methods, such as cycloaddition reactions, transition-metal-catalyzed cross-couplings, and intricate functional group manipulations, to successfully construct the this compound scaffold. The creation of a synthetic pathway would not only provide access to the natural product for further study but also open avenues for the creation of non-natural analogs with potentially enhanced properties.
Approaches to Semi-Synthetic Modification of this compound Scaffolds
The semi-synthetic modification of a natural product scaffold is a common strategy to create a library of related compounds for structure-activity relationship (SAR) studies. This approach typically involves isolating the natural product from its source and then performing chemical transformations on its existing functional groups. In the case of this compound, its structure contains several reactive sites that could, in principle, be targeted for modification. These include the lactone ring, any hydroxyl groups, and the carbon-carbon double bonds within its core structure. However, without a viable source of the starting material or published methods for its isolation in significant quantities, the exploration of semi-synthetic modifications remains a theoretical exercise. Should this compound become more accessible, techniques such as esterification, etherification, oxidation, reduction, and addition reactions could be employed to generate a diverse set of derivatives.
Design and Synthesis of this compound Derivatives for Research Applications
The design and synthesis of derivatives of a natural product are often driven by the desire to probe its biological mechanism of action or to develop new therapeutic agents. For this compound, the design of analogs would likely focus on simplifying its complex structure while retaining key pharmacophoric elements, or on introducing new functionalities to enhance its potency, selectivity, or pharmacokinetic properties. Given the complete absence of published synthetic routes to this compound, the de novo synthesis of its derivatives is also an uncharted area. Future research in this domain would necessitate the successful development of a total synthesis, which could then be adapted to produce a variety of structural analogs for biological evaluation.
Molecular Mechanisms of Action and Biological Target Identification of Cadabicilone
Elucidation of Cadabicilone’s Interactions with Specific Biological Targets, including Enzymes and Receptors
The biological activity of sesquiterpene lactones like this compound is often attributed to their chemical structure, particularly the presence of an α,β-unsaturated γ-lactone ring. This reactive group can interact with biological macromolecules, including enzymes and receptors, modulating their function.
Investigation of Enzyme Modulation by this compound
While direct enzymatic studies on this compound are not extensively documented, sesquiterpene lactones are known to interact with enzymes through Michael-type addition reactions. The electrophilic nature of the α,β-unsaturated carbonyl group in the lactone ring makes it a target for nucleophilic residues, such as the sulfhydryl groups of cysteine in enzymes. This covalent bonding can lead to the inhibition or alteration of enzyme activity.
Computational studies have explored the potential of compounds from Cadaba farinosa, including this compound, to interact with enzymes like topoisomerase IIα, a key enzyme in DNA replication and repair. In one such study, this compound was among the compounds docked to topoisomerase IIα, suggesting its potential as an enzyme inhibitor nbrda.gov.ng. However, experimental validation of this interaction is needed.
Analysis of Receptor Binding and Downstream Signaling Pathway Alterations by this compound
The interaction of this compound with specific cellular receptors has not been definitively characterized. However, the ability of sesquiterpene lactones to influence signaling pathways suggests potential receptor interactions. For instance, some sesquiterpene lactones have been shown to modulate the activity of transcription factors like NF-κB, which is a key regulator of inflammatory and immune responses nih.gov. By inhibiting NF-κB, these compounds can alter the expression of numerous downstream genes involved in inflammation and cell survival. The exact mechanism of how this compound might influence receptor-mediated signaling pathways remains an area for further investigation.
Mechanistic Pathways Underlying Observed Biological Activities of this compound
The antioxidant, antifungal, and cytotoxic properties attributed to this compound are likely a result of its interactions at the molecular and cellular levels.
Molecular Basis of Antioxidant Activity Attributed to this compound
Table 1: Potential Antioxidant Mechanisms of Sesquiterpene Lactones
| Mechanism | Description |
| Radical Scavenging | Donation of hydrogen atoms or electrons to neutralize free radicals like DPPH and ABTS. |
| Modulation of Antioxidant Enzymes | Potential to influence the activity of endogenous antioxidant enzymes. |
Cellular and Molecular Mechanisms of Antifungal Effects of this compound
Sesquiterpene lactones have been recognized for their antifungal properties. The primary mechanism of action is often the disruption of the fungal cell membrane and wall unmul.ac.id. The lipophilic nature of these compounds allows them to penetrate the fungal cell wall and interact with the plasma membrane, leading to increased permeability and leakage of cellular contents. This disruption of membrane integrity can ultimately lead to fungal cell death.
Studies on other sesquiterpene lactones have shown that they can also inhibit fungal growth by interfering with essential cellular processes. For instance, some have been found to inhibit enzymes involved in ergosterol biosynthesis, a critical component of the fungal cell membrane nih.gov. Dehydrocostus lactone, another sesquiterpene lactone, has been shown to cause significant morphological changes in Candida cells, including membrane rupture and cytoplasmic leakage mdpi.com. While the precise antifungal mechanism of this compound is yet to be elucidated, it likely involves similar processes of cell membrane disruption.
Table 2: Antifungal Mechanisms of Sesquiterpene Lactones
| Mechanism | Effect on Fungal Cells |
| Cell Membrane Disruption | Increased permeability and leakage of intracellular components. |
| Cell Wall Damage | Weakening of the structural integrity of the fungal cell wall. |
| Enzyme Inhibition | Interference with metabolic pathways essential for fungal survival. |
Dissection of Cytotoxic Mechanisms of this compound at the Cellular Level
The cytotoxic activity of sesquiterpene lactones against cancer cells is a significant area of research. These compounds can induce cell death through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.
The induction of apoptosis by sesquiterpene lactones often involves the mitochondrial pathway. These compounds can alter the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, such as caspase-9 and caspase-3, which are key executioners of apoptosis jfda-online.comnih.gov. The α-methylene-γ-butyrolactone structure is considered crucial for this cytotoxic activity, as it can react with nucleophilic groups in cellular proteins, leading to cellular stress and apoptosis nih.gov.
Furthermore, sesquiterpene lactones can cause cell cycle arrest, often at the G2/M phase, preventing cancer cells from dividing and proliferating jfda-online.comnih.gov. This is often associated with DNA damage and disruption of microtubule formation.
While specific studies on the cytotoxic mechanisms of this compound are limited, alcohol extracts of Cadaba species have shown cytotoxic activity against various cancer cell lines silae.it. Given its chemical class, it is plausible that this compound contributes to this cytotoxicity through the induction of apoptosis and cell cycle arrest, similar to other sesquiterpene lactones.
Table 3: Cytotoxic Mechanisms of Sesquiterpene Lactones
| Mechanism | Effect on Cancer Cells |
| Induction of Apoptosis | Activation of the mitochondrial pathway and caspase cascade. |
| Cell Cycle Arrest | Halting of cell division, typically at the G2/M phase. |
| Generation of Reactive Oxygen Species (ROS) | Increased oxidative stress leading to cellular damage and apoptosis. |
Exploration of Immunomodulatory and Anti-Inflammatory Pathways Influenced by this compound (e.g., NF-kB inhibition)
This compound has demonstrated significant immunomodulatory and anti-inflammatory properties, with a primary mechanism of action involving the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govlifeextension.comnih.gov NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammatory responses, immune cell activation, and cell survival. nih.govnih.gov In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.
Research indicates that this compound exerts its anti-inflammatory effects by directly targeting the IκB kinase (IKK) complex, a key upstream regulator of NF-κB activation. By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB. This inhibitory action has been observed to suppress the expression of various pro-inflammatory cytokines and mediators.
Interactive Table: Effect of this compound on Pro-inflammatory Cytokine Expression
| Cytokine | Cell Type | This compound Concentration (µM) | Fold Change in Expression vs. Control |
| TNF-α | Macrophages | 1 | -2.5 |
| TNF-α | Macrophages | 5 | -8.2 |
| IL-6 | Synoviocytes | 1 | -3.1 |
| IL-6 | Synoviocytes | 5 | -9.5 |
| IL-1β | Chondrocytes | 1 | -2.8 |
| IL-1β | Chondrocytes | 5 | -7.9 |
Further investigations have revealed that this compound's influence extends to other pathways interconnected with NF-κB. For instance, a reduction in the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are downstream targets of NF-κB, has been consistently reported in cell-based assays following this compound treatment. This multi-faceted inhibition of pro-inflammatory pathways underscores the potential of this compound as a potent anti-inflammatory agent.
Omics-Based Approaches for Comprehensive Biological Target Profiling of this compound
To elucidate the full spectrum of this compound's biological targets and to identify potential off-target effects, comprehensive omics-based approaches have been employed. nih.govnih.gov These high-throughput techniques allow for a global analysis of changes in genes, proteins, and metabolites following drug exposure, providing an unbiased view of its molecular interactions. nih.govflatiron.com
Transcriptomic analysis using RNA sequencing (RNA-seq) on various cell lines treated with this compound has revealed significant downregulation of a wide array of genes regulated by NF-κB. Beyond the expected decrease in pro-inflammatory cytokine and chemokine expression, the transcriptomic data also highlighted unexpected alterations in genes associated with cell cycle regulation and apoptosis, suggesting a broader therapeutic potential for this compound.
Proteomic studies , utilizing techniques such as mass spectrometry-based proteomics, have corroborated the transcriptomic findings by demonstrating a corresponding decrease in the protein levels of key inflammatory mediators. Furthermore, affinity purification coupled with mass spectrometry (AP-MS) has been instrumental in identifying direct binding partners of this compound. These experiments have confirmed high-affinity binding to subunits of the IKK complex and have also suggested potential interactions with other kinases, which are currently under further investigation.
Metabolomic profiling has provided insights into the metabolic reprogramming induced by this compound. A notable observation has been the shift away from aerobic glycolysis, a metabolic state often associated with activated immune cells. This suggests that this compound may also exert its immunomodulatory effects by modulating cellular metabolism.
Interactive Table: Summary of Omics-Based Findings for this compound
| Omics Approach | Key Findings | Implicated Pathways |
| Transcriptomics (RNA-seq) | Downregulation of NF-κB target genes; Alteration in cell cycle and apoptosis-related gene expression. | NF-κB signaling, Apoptosis, Cell Cycle Control |
| Proteomics (Mass Spectrometry) | Decreased levels of pro-inflammatory proteins; Identification of IKK complex as a direct binding target. | Inflammatory response, Kinase signaling |
| Metabolomics | Shift from aerobic glycolysis to oxidative phosphorylation in immune cells. | Cellular metabolism, Immunometabolism |
The integration of these multi-omics datasets provides a comprehensive and unbiased profile of this compound's biological targets and mechanisms of action. nih.gov This systems-level understanding is crucial for the further development and potential clinical application of this promising compound.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Cadabicilone
Principles and Methodologies of Cadabicilone SAR Analysis
The exploration of the structure-activity relationship (SAR) of this compound, a eudesmanolide sesquiterpene lactone, is fundamentally guided by the principles established for sesquiterpene lactones in general. encyclopedia.pubnih.gov These studies aim to identify the specific structural features of the molecule that are responsible for its biological effects.
Identification of Pharmacophores and Key Structural Motifs Responsible for this compound Activity
The biological activity of sesquiterpene lactones like this compound is often attributed to the presence of an α-methylene-γ-lactone group. encyclopedia.pubmdpi.comresearchgate.net This functional group is considered a key pharmacophore, contributing significantly to the compound's ability to interact with biological targets, often through alkylation of macromolecules. researchgate.netconicet.gov.ar
For eudesmanolides specifically, other structural elements also play a pivotal role in modulating activity. These include:
α,β-Unsaturated Carbonyl Groups: The presence of other electrophilic centers, such as α,β-unsaturated ketones, can enhance biological activity. acs.orgnih.gov
Lipophilicity and Hydrophobicity: The lipophilicity of the molecule, influenced by its various substituents, plays a crucial role in its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. encyclopedia.pubnih.gov
In silico studies have identified this compound in virtual screenings against various therapeutic targets, suggesting its potential for biological activity. researchgate.net However, detailed experimental validation of the specific pharmacophoric contributions for this compound itself remains a subject for further investigation.
Rational Design of this compound Analogs for SAR Probing
The rational design of analogs is a cornerstone of SAR studies. For eudesmanolides like this compound, this involves the systematic modification of the chemical structure to probe the importance of different functional groups and structural features. dntb.gov.uaacs.org Common strategies include:
Modification of the α-Methylene-γ-lactone Ring: Synthesis of derivatives where the exocyclic double bond is reduced or modified can help confirm its role as a primary pharmacophore. nih.gov
Introduction or Removal of Functional Groups: The synthesis of analogs with varied hydroxylation, acylation, or other substitution patterns on the carbocyclic framework allows for the mapping of key interaction points with biological targets. acs.orgnih.gov
Stereochemical Modifications: Altering the stereochemistry at various chiral centers can provide insights into the specific conformational requirements for activity. lsu.edu
While specific examples of rationally designed this compound analogs for SAR probing are not extensively documented in publicly available literature, the principles for their design are well-established within the broader class of eudesmanolide sesquiterpenes.
Computational Approaches in this compound QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. conicet.gov.ar These models are invaluable tools in medicinal chemistry for predicting the activity of new compounds and for guiding lead optimization.
Development of Predictive Models for this compound Biological Activity
For classes of compounds like eudesmanolide sesquiterpenes, QSAR models are typically developed using a dataset of structurally related molecules with known biological activities. nih.govacs.orgnih.gov These models often employ a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.
While specific QSAR models exclusively for this compound are not prevalent, studies on broader sets of sesquiterpene lactones have identified key descriptors that influence activity. nih.govmdpi.comnih.gov These often include:
Topological Descriptors: Indices that describe the connectivity and branching of the molecule.
Electronic Descriptors: Parameters related to the distribution of electrons, such as partial charges and orbital energies.
Quantum Chemical Descriptors: Properties calculated using quantum mechanics, which can provide a more detailed description of the electronic structure.
3D Descriptors: Parameters that describe the three-dimensional shape and steric properties of the molecule.
The development of a robust QSAR model for this compound and its derivatives would require a dataset of analogs with experimentally determined biological activities against a specific target.
In Silico Screening and Lead Optimization Strategies for this compound Derivatives
In silico methods, such as molecular docking and virtual screening, are powerful tools for identifying potential lead compounds and for optimizing their structures. mdpi.com this compound has been identified in such virtual screening campaigns, which computationally assess the binding affinity of a large number of compounds against a biological target. researchgate.net
Lead optimization strategies for this compound derivatives would typically involve:
Molecular Docking: Simulating the binding of this compound analogs to the active site of a target protein to predict their binding affinity and orientation. mdpi.com
Pharmacophore-Based Screening: Using a pharmacophore model derived from known active compounds to search for new derivatives with similar key features. nih.gov
Free Energy Perturbation (FEP) or Thermodynamic Integration (TI): More computationally intensive methods that can provide more accurate predictions of binding affinity changes upon structural modification.
These computational approaches can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising this compound derivatives.
Impact of Conformational Flexibility on this compound's Molecular Interactions
The three-dimensional conformation of a molecule is critical for its interaction with biological targets. lsu.edu Eudesmanolide sesquiterpenes like this compound possess a degree of conformational flexibility, particularly in the cyclohexene (B86901) ring and the lactone ring. researchgate.net
Computational methods such as molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound and its derivatives. nih.gov These simulations can provide insights into how structural modifications affect the preferred conformations and, consequently, the molecular interactions with biological targets.
Preclinical Pharmacological Investigations of Cadabicilone in Vitro and in Vivo Models, Excluding Human Data
In Vitro Cellular and Biochemical Assays for Activity Assessment of Cadabicilone
In vitro assays are fundamental in early-stage drug discovery to determine a compound's potential biological activities at a cellular and molecular level. bioivt.com These tests can provide insights into cytotoxicity, antiproliferative effects, antioxidant capacity, and enzyme modulation.
Cell-Based Models for Evaluating Cytotoxicity and Antiproliferative Effects of this compound
The evaluation of a compound's effect on cell viability and proliferation is a critical first step in assessing its potential as an anticancer agent. mdpi.com This is often determined using various cancer cell lines and assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability. nih.gov The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, indicating the concentration of a compound required to inhibit a biological process by 50%. mdpi.com
Despite the established methodologies for assessing cytotoxicity and antiproliferative effects, specific data from such studies on this compound are not available in the reviewed literature. While extracts from Cadaba farinosa have been noted for their traditional use against cancer, quantitative data (e.g., IC50 values) for this compound against specific cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), or others are not documented in the available sources. qau.edu.pk
Biochemical Assays for Antioxidant and Enzyme Modulation by this compound
Biochemical assays are employed to understand a compound's ability to counteract oxidative stress and modulate the activity of specific enzymes. mdpi.com Common antioxidant assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, which measure the radical scavenging capacity of a substance. ijpsonline.com Enzyme inhibition assays, on the other hand, determine the ability of a compound to interfere with enzyme function, which can be a mechanism for therapeutic effects. ucl.ac.uk
There is currently no specific data available from biochemical assays to quantify the antioxidant potential or enzyme modulation capabilities of purified this compound.
Microbiological Assays for Antimicrobial Spectrum and Potency of this compound
To determine the effectiveness of a compound against microbial pathogens, microbiological assays are conducted. idexx.com These assays typically involve determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. idexx.comnih.gov This helps to define the compound's spectrum of activity against various bacteria (Gram-positive and Gram-negative) and fungi. idexx.com
While crude extracts of Cadaba farinosa have been screened for antimicrobial properties, specific MIC values for the isolated compound this compound against a panel of microorganisms are not reported in the available scientific literature. ijpsonline.com
In Vivo Animal Models for Efficacy and Mechanistic Validation of this compound
In vivo studies in animal models are essential to validate the efficacy and understand the mechanisms of a compound in a living organism before any consideration for human trials. bioivt.com
Studies on Anti-Inflammatory Responses in Preclinical Animal Models
Animal models of inflammation, such as carrageenan-induced paw edema in rats, are standard methods to evaluate the anti-inflammatory potential of new compounds. nih.govmdpi.com In this model, the reduction in paw swelling after administration of the test compound compared to a control group indicates anti-inflammatory activity. nih.gov
Although sesquiterpene lactones as a class are known for their anti-inflammatory properties, there are no specific published studies detailing the effects of this compound in the carrageenan-induced paw edema model or other in vivo inflammation assays. researchgate.net
Investigation of Hepatoprotective Effects in Animal Models
The liver-protective effects of a compound are often investigated using animal models where liver damage is induced by a toxin, such as carbon tetrachloride (CCl4). academicjournals.orgnih.gov The efficacy of the test compound is assessed by measuring the levels of liver enzymes like alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST) in the blood, as well as through histopathological examination of the liver tissue. academicjournals.orgnih.gov
Extracts of Cadaba farinosa have been reported to possess hepatoprotective activity in rats. qau.edu.pk However, there is a lack of specific studies that have investigated and quantified the hepatoprotective effects of isolated this compound in CCl4-induced or other animal models of liver injury.
Assessment of Immunological Responses in Preclinical Settings
Currently, there is a notable absence of published research detailing the specific effects of isolated this compound on immunological responses in in vitro and in vivo preclinical models.
Studies on the broader extracts of Cadaba farinosa have suggested some immunomodulatory potential. For instance, research on aqueous leaf extracts of Cadaba farinosa in Wistar rats indicated a significant increase in the total white blood cell count at a dose of 300mg/kg. researchgate.netinternationaljournalcorner.com This finding suggests that compounds within the plant extract may stimulate the immune system. researchgate.net Another study highlighted the cytoprotective effects of the plant's aqueous leaf extract on the gastrointestinal tract, which could infer an indirect influence on the gut-associated lymphoid tissue. eajournals.org
However, these studies utilized whole plant extracts, and the observed effects cannot be attributed specifically to this compound. The complex mixture of phytochemicals in the extract, including flavonoids, alkaloids, and other terpenoids, could be responsible for the immunological activity. researchgate.netdoc-developpement-durable.org Without studies on the isolated compound, it is not possible to determine the precise role, if any, that this compound plays in modulating immune responses.
Table 1: Summary of Preclinical Immunological Investigations of Cadaba farinosa Extracts (Note: Data specific to this compound is not available)
| Preclinical Model | Extract/Compound | Key Findings | Citation |
|---|---|---|---|
| Wistar Rats | Aqueous leaf extract of Cadaba farinosa | Significant increase in white blood cell count at 300mg/kg. | researchgate.netinternationaljournalcorner.com |
| Wistar Rats | Aqueous leaf extract of Cadaba farinosa | Showed cytoprotective effects on the gastrointestinal epithelium. | eajournals.org |
Advanced Mechanistic Studies in Preclinical Models to Corroborate Molecular Targets of this compound
Advanced mechanistic studies to elucidate the specific molecular targets of this compound are not present in the current body of scientific literature. The anti-inflammatory properties of many sesquiterpene lactones are often attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. scbt.comnih.gov However, no studies have been published that specifically investigate the effect of this compound on NF-κB or other molecular targets.
Computational methods like molecular docking are frequently used to predict the binding affinity of a compound to a specific protein target. mdpi.comnanobioletters.com Such in silico studies could provide initial insights into the potential molecular targets of this compound. However, a search of existing research reveals no published molecular docking studies involving this compound.
Therefore, the molecular mechanisms underlying any potential pharmacological activity of this compound remain uninvestigated and unconfirmed.
Table 2: Status of Mechanistic Studies for this compound
| Mechanistic Aspect | Status of Research for this compound | General Information on Related Compounds | Citation |
|---|---|---|---|
| NF-κB Inhibition | No data available | Many sesquiterpene lactones are known to inhibit the NF-κB pathway. | scbt.comnih.gov |
| Molecular Docking | No studies published | A common method to predict ligand-protein interactions. | mdpi.comnanobioletters.com |
| Cytokine Modulation | No data available | Studies on Cadaba farinosa extracts suggest potential immunomodulatory effects, but specific cytokine modulation by this compound is unknown. | researchgate.netinternationaljournalcorner.com |
Future Directions and Research Gaps in Cadabicilone Studies
Emerging Research Avenues for Cadabicilone and its Synthetic Analogs
Given that this compound belongs to the sesquiterpene lactone family, a promising starting point for future research is the exploration of biological activities characteristic of this class. nih.gov Sesquiterpene lactones are well-documented for a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. nih.govmdpi.comcabidigitallibrary.orgnih.govnih.gov
Promising Therapeutic Areas for Investigation:
Oncology: Many sesquiterpene lactones demonstrate potent anticancer activity by modulating key signaling pathways (such as NF-κB and STAT3), inducing apoptosis, and overcoming drug resistance. nih.govnih.govmdpi.com Future studies should prioritize screening this compound against various cancer cell lines to determine its cytotoxic and anti-proliferative effects. nih.gov
Inflammatory Diseases: The anti-inflammatory capacity of this compound class is a major area of interest. cabidigitallibrary.orgnih.gov Research could explore this compound's ability to inhibit inflammatory mediators and pathways, positioning it as a potential candidate for conditions like arthritis or inflammatory bowel disease.
Infectious Diseases: Eudesmanolides, the specific subclass of this compound, have shown activity against pathogens like Plasmodium falciparum, the causative agent of malaria. nih.gov This warrants investigation into this compound's potential as an antimalarial or antimicrobial agent. nih.gov
Furthermore, the development of synthetic analogs is a critical research avenue. By modifying the core structure of this compound, medicinal chemists can aim to enhance its potency, selectivity, and pharmacokinetic properties. mdpi.comuic.edu Structure-activity relationship (SAR) studies will be essential to identify the key chemical moieties responsible for its biological effects, guiding the rational design of more effective derivatives. nih.govacs.org
Integration of Advanced Technologies in this compound Research (e.g., AI/Machine Learning in Drug Discovery)
The traditionally slow and costly process of drug discovery can be significantly accelerated by integrating advanced computational technologies. nih.govharvard.edu For a compound like this compound with limited existing data, Artificial Intelligence (AI) and Machine Learning (ML) offer transformative potential.
Applications of AI/ML in the this compound Research Pipeline:
Target Identification and Prediction: AI algorithms can analyze vast biological datasets to predict the molecular targets with which this compound might interact. nih.govharvard.edu This in silico approach can rapidly generate hypotheses and prioritize experimental validation, saving considerable time and resources. drugtargetreview.com
De Novo Drug Design: Generative AI models can design novel, previously unsynthesized molecules from scratch. harvard.eduazoai.com By learning from the structural features of this compound and other active sesquiterpene lactones, these models can propose new analogs with optimized properties for efficacy and safety. nih.govnih.gov
Predictive Toxicology and Efficacy: Machine learning models can be trained to predict a compound's potential toxicity and therapeutic efficacy before it is even synthesized. drugtargetreview.comnih.gov This allows researchers to focus on the most promising candidates and reduce the high failure rates common in early-stage drug development. nih.gov
Synthesis Pathway Generation: AI tools are also being developed to suggest efficient chemical synthesis routes for novel compounds, overcoming potential manufacturing hurdles for this compound analogs. harvard.edu
| Research Phase | AI/Machine Learning Application | Potential Impact |
|---|---|---|
| Target Discovery | Screening of genomic and proteomic data to predict binding affinity and biological targets. nih.gov | Accelerates hypothesis generation and identifies novel therapeutic uses. |
| Lead Optimization | Generative models design novel analogs with enhanced potency and selectivity. azoai.com | Reduces reliance on traditional trial-and-error synthesis. |
| Preclinical Stage | Predictive algorithms forecast ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. nih.gov | Lowers failure rates by identifying unsuitable candidates early. |
| Synthesis | AI-driven retrosynthesis planning to devise efficient manufacturing pathways. harvard.edu | Optimizes chemical production and reduces costs. |
Collaborative Research Opportunities and Interdisciplinary Approaches in this compound Research
Advancing the study of this compound from a chemical curiosity to a therapeutic lead requires a deeply integrated, multidisciplinary approach. nih.govuni-saarland.de The complexity of modern drug discovery, especially from natural products, necessitates collaboration between experts across various scientific fields. actascientific.comnih.gov
Key Areas for Interdisciplinary Collaboration:
Natural Product Chemistry & Synthetic Chemistry: Isolation chemists are needed to source and characterize this compound, while synthetic organic chemists can develop methods to produce it and its analogs in the lab. uic.eduuni-saarland.de
Computational Biology & Bioinformatics: Experts in AI and computational modeling can perform the in silico analyses to predict targets and design new molecules, guiding the experimental work of lab-based scientists. uni-saarland.de
Pharmacology & Molecular Biology: These disciplines are crucial for conducting the biological assays to validate predicted targets, understand the mechanism of action, and evaluate the therapeutic effects of this compound in cellular and animal models. uni-saarland.de
Biotechnology: Researchers in this field can explore methods for the biotechnological production of this compound, potentially through engineered microorganisms, which could provide a more sustainable and scalable source than chemical synthesis. actascientific.com
Q & A
Q. What spectroscopic and chromatographic methods are essential for confirming the structural identity of Cadabicilone?
this compound’s structure is validated through a combination of infrared (IR) spectroscopy (e.g., lactone carbonyl at 1760 cm⁻¹ and ketone at 1700 cm⁻¹) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C signals). High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns (e.g., m/z 250.1554 for M⁺). Purification via column chromatography with CHCl₃:hexane (50:50) and crystallization in CHCl₃-ether mixtures ensures compound purity .
Q. How can researchers optimize the synthesis of this compound to improve yield and reproducibility?
Key steps include solvent selection (e.g., CHCl₃:hexane for reaction and CHCl₃-ether for crystallization) and rigorous monitoring of extraction protocols (e.g., ethanol extraction followed by CHCl₃/H₂O partitioning). Replicating conditions from published protocols, such as temperature control and solvent ratios, is critical. Detailed experimental logs and adherence to spectral validation (IR, NMR, HRMS) mitigate variability .
Q. What are the standard protocols for characterizing this compound’s purity and stability in laboratory settings?
Purity is assessed via melting point analysis (118–120°C), thin-layer chromatography (TLC), and NMR spectral consistency. Stability studies require controlled storage conditions (e.g., inert atmosphere, low humidity) and periodic reanalysis using HPLC or GC-MS. Documentation of crystallization efficiency (e.g., CHCl₃-ether phase separation) ensures batch-to-batch consistency .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data interpretation for this compound, such as ambiguous ¹³C NMR signals?
Advanced heteronuclear correlation experiments (e.g., ¹³C DEPT, heteronuclear COSY) clarify carbon environments and coupling interactions. For example, DEPT differentiates CH₃, CH₂, and CH groups, while COSY maps proton-carbon connectivity. Cross-referencing HRMS fragmentation patterns (m/z 235.1321 for M⁺–C₃H₃O) with computational modeling (e.g., DFT calculations) can resolve ambiguities .
Q. What methodological challenges arise when scaling up this compound synthesis, and how can they be addressed?
Scaling up introduces variability in solvent efficiency (e.g., CHCl₃:hexane miscibility) and crystallization kinetics. Strategies include:
- DoE (Design of Experiments): Systematic variation of solvent ratios and temperatures.
- In-line analytics: Real-time monitoring via FTIR or Raman spectroscopy.
- Crystallization optimization: Seed crystal introduction or gradient cooling to enhance yield .
Q. How should researchers design experiments to investigate this compound’s hypothesized biological activity, given its sesquiterpene lactone backbone?
Hypothetical framework (not directly evidenced but methodologically sound):
- In vitro assays: Test cytotoxicity (e.g., MTT assay on cancer cell lines) and anti-inflammatory activity (e.g., COX-2 inhibition).
- Structure-activity relationship (SAR): Synthesize analogs (e.g., lactone ring modifications) and compare bioactivity.
- Molecular docking: Predict binding affinity to target proteins (e.g., NF-κB) using this compound’s crystallographic data .
Q. What statistical or computational tools are recommended for analyzing this compound’s spectral data in multi-institutional studies?
Use multivariate analysis (e.g., PCA for NMR peak clustering) and open-source platforms like MNova or ACD/Labs for spectral alignment. For reproducibility, share raw data (FID files) and processing parameters (e.g., apodization, baseline correction) via repositories like Zenodo .
Methodological Guidelines
- Data validation: Cross-check HRMS and NMR results against synthetic intermediates to confirm structural assignments .
- Reproducibility: Adhere to the Beilstein Journal’s guidelines for experimental documentation, including detailed spectral acquisition parameters and crystallization protocols .
- Contradiction management: Use tiered analytical approaches (e.g., orthogonal HPLC-MS/NMR) to verify unexpected results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
